mass spectrometry of methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Executive Summary This guide provides a comprehensive technical framework for the mass spectrometric analysis of methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (C₁₂H₉ClN₂O₃). Synthesized primarily via the Vi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comprehensive technical framework for the mass spectrometric analysis of methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (C₁₂H₉ClN₂O₃). Synthesized primarily via the Vilsmeier-Haack reaction, this compound serves as a critical "Aldo-X" bifunctional building block for developing fused heterocyclic pharmaceuticals. This document details ionization behaviors, specific fragmentation pathways, and impurity profiling protocols to ensure rigorous structural verification in drug development pipelines.
Chemical Identity & Properties
Before initiating MS analysis, the analyst must verify the physicochemical baseline of the target analyte.
Solvent Selection: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Acetonitrile (ACN) . Avoid methanol if analyzing for extended periods to prevent transesterification artifacts, although rapid analysis is generally safe.
Filtration: Pass through a 0.22 µm PTFE filter to remove inorganic salts (e.g., POCl₃ residues from synthesis).
GC-MS Protocol (Electron Ionization)
Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm) or equivalent.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Preliminary Investigation of Pyrazole Carboxaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract This technical guide provides an in-depth exploration of pyrazole carboxaldehyde derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of pyrazole carboxaldehyde derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into the core principles of their synthesis, elucidate key characterization methodologies, and survey their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate the discovery and development of novel therapeutics based on the pyrazole scaffold.
Introduction: The Pyrazole Carboxaldehyde Scaffold in Medicinal Chemistry
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are considered "privileged scaffolds" in drug discovery.[1][2] Their unique structural and electronic properties allow them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4][5] The introduction of a carboxaldehyde group onto the pyrazole ring further enhances its synthetic versatility, providing a reactive handle for the construction of more complex molecular architectures and the modulation of biological activity.[6][7] Pyrazole carboxaldehyde derivatives have been successfully developed into a range of therapeutic agents, including anti-inflammatory drugs like celecoxib and analgesics such as difenamizole, underscoring the therapeutic promise of this chemical class.[1][8]
This guide will provide a comprehensive overview of the preliminary investigation of pyrazole carboxaldehyde derivatives, with a focus on practical synthetic strategies, robust characterization techniques, and an exploration of their significant biological applications.
Synthetic Methodologies: Constructing the Pyrazole Carboxaldehyde Core
The synthesis of pyrazole carboxaldehyde derivatives can be achieved through various routes, with the Vilsmeier-Haack reaction being a cornerstone technique due to its efficiency and broad applicability.[9][10][11][12]
The Vilsmeier-Haack Reaction: A Reliable Pathway
The Vilsmeier-Haack reaction is a widely employed method for the formylation of activated aromatic and heterocyclic compounds.[7][13] In the context of pyrazole synthesis, it facilitates the cyclization and concurrent formylation of hydrazones, yielding pyrazole-4-carboxaldehydes.[10][11]
Causality of Experimental Choices:
Starting Materials: The reaction typically starts from readily available substituted acetophenones and hydrazines, which condense to form the corresponding hydrazone intermediate. The choice of substituents on both the acetophenone and hydrazine allows for the introduction of chemical diversity into the final product.
Vilsmeier Reagent: The Vilsmeier reagent, a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), serves as the electrophile for the formylation and promotes the cyclization of the hydrazone.[11][14] DMF acts as both a solvent and a reactant, while POCl₃ activates the DMF.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (60-65°C) to ensure efficient reaction kinetics.[11] The reaction is monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product.
Work-up: The reaction is quenched by pouring the mixture into crushed ice, which hydrolyzes the reactive intermediates. Neutralization with a weak base like sodium bicarbonate (NaHCO₃) is crucial to precipitate the product and neutralize any remaining acid.[11][12]
Experimental Protocol: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde [11]
Preparation of the Vilsmeier Reagent: In a flask cooled to 0°C, slowly add 1.1 ml (0.012 mol) of phosphorus oxychloride (POCl₃) to 10 ml of dimethylformamide (DMF) with stirring.
Reaction Setup: To the prepared Vilsmeier reagent, add 0.004 mol of N'-(1-phenylethylidene)benzohydrazide in small portions.
Reaction Execution: Stir the reaction mixture at 60–65°C for 4 hours. Monitor the reaction progress using TLC.
Quenching and Neutralization: After completion, carefully pour the reaction mixture into crushed ice with constant stirring. Neutralize the solution with solid sodium bicarbonate (NaHCO₃) until the precipitate forms.
Isolation and Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from methanol to obtain the purified 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde.
Logical Relationship: Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack reaction workflow.
Structural Elucidation and Characterization
The unambiguous identification and characterization of synthesized pyrazole carboxaldehyde derivatives are paramount for ensuring their purity and confirming their chemical structure. A combination of spectroscopic techniques is typically employed for this purpose.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. Key characteristic absorption bands for pyrazole-4-carboxaldehydes include:
C=O stretching of the aldehyde group around 1756 cm⁻¹[11]
C-H stretching of the aldehyde group around 2790 cm⁻¹[11]
C=N stretching of the pyrazole ring around 1605 cm⁻¹[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
¹H NMR: The proton of the aldehyde group (-CHO) typically appears as a singlet in the downfield region, around δ 9.4 ppm.[11] The proton of the pyrazole ring also appears as a singlet, typically around δ 8.2-8.5 ppm.[10][11] Other aromatic and aliphatic protons will appear in their characteristic regions.
¹³C NMR: The carbon of the aldehyde group is highly deshielded and appears in the downfield region of the spectrum. The carbons of the pyrazole ring and any substituents will also have characteristic chemical shifts.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
Self-Validating System: The combination of these spectroscopic techniques provides a self-validating system. The molecular formula determined from mass spectrometry should be consistent with the number and types of protons and carbons observed in the NMR spectra, and the functional groups identified in the IR spectrum should be accounted for in the proposed structure.
Biological Activities and Therapeutic Potential
Pyrazole carboxaldehyde derivatives exhibit a remarkable diversity of biological activities, making them attractive candidates for drug discovery programs.[1][5]
Antimicrobial Activity
Several studies have reported the significant antibacterial and antifungal properties of pyrazole carboxaldehyde derivatives.[3][9][12] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][12] The presence of certain substituents, such as chloro and bromo moieties, has been shown to enhance antimicrobial activity.[12]
Anti-inflammatory and Analgesic Activities
The pyrazole scaffold is a well-established pharmacophore for anti-inflammatory and analgesic agents.[3][10][15] Many pyrazole carboxaldehyde derivatives have been synthesized and evaluated for their ability to inhibit inflammation and reduce pain.[10][15] Some of these compounds have demonstrated potent anti-inflammatory activity comparable to standard drugs like diclofenac.[3] The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3]
Anticancer Activity
The anticancer potential of pyrazole carboxaldehyde derivatives is an area of growing interest.[4][8] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and liver cancer (HepG2).[8]
Signaling Pathway: PI3K Inhibition in Cancer
One of the key mechanisms through which pyrazole carboxaldehyde derivatives exert their anticancer effects is through the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[8] The PI3K pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K signaling pathway.
Quantitative Data Summary
Compound Class
Biological Activity
Key Findings
Reference
Pyrazole Carboxaldehydes
Anticancer
Potent PI3 kinase inhibitors; IC₅₀ of 0.25 µM against MCF7 cells.
Pyrazole carboxaldehyde derivatives represent a versatile and promising class of compounds for drug discovery. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them an attractive starting point for the development of novel therapeutics. The Vilsmeier-Haack reaction provides a robust and adaptable method for the construction of the core scaffold, and a combination of spectroscopic techniques allows for their thorough characterization.
Future research in this area should focus on the continued exploration of the structure-activity relationships of these derivatives to optimize their potency and selectivity for specific biological targets. The use of computational tools, such as molecular docking, can aid in the rational design of new analogues with improved pharmacological profiles. Furthermore, a deeper investigation into the mechanisms of action of these compounds will be crucial for their advancement through the drug development pipeline. The preliminary investigation outlined in this guide provides a solid foundation for these future endeavors, paving the way for the discovery of the next generation of pyrazole-based medicines.
References
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]
Sharma, S., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers. [Link]
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. [Link]
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (2017). Indo American Journal of Pharmaceutical Sciences. [Link]
Bakr, F. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ARKIVOC. [Link]
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. [Link]
Microwave-assisted synthesis, characterization and biological activity of novel pyrazole derivatives. (2013). Bioorganic & Medicinal Chemistry Letters, 23(16), 4615-4619. [Link]
The Recent Development of the Pyrazoles : A Review. (2021). Trade Science Inc.[Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(14), 5483. [Link]
Current status of pyrazole and its biological activities. (2017). Journal of Pharmacy and Bioallied Sciences, 9(1), 1-10. [Link]
Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]
Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. (2024). Journal of Modern Chemistry & Chemical Technology. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(19), 6296. [Link]
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(15), 4833. [Link]
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development. [Link]
A review on green synthetic approaches of pyrazole and its derivatives for various biological activities. (2021). Journal of Advanced Scientific Research. [Link]
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(24), 8708. [Link]
The Role of Pyrazole Carboxylic Acids in Novel Antiviral Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
The Role of Pyrazole Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports, 14(1), 28889. [Link]
The Formyl Handle: Precision Functionalization of the Pyrazole Core
Executive Summary The pyrazole ring is a "privileged scaffold" in modern pharmacopoeia, serving as the structural backbone for blockbuster drugs like Celecoxib , Ruxolitinib , and Sildenafil . While the formation of the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole ring is a "privileged scaffold" in modern pharmacopoeia, serving as the structural backbone for blockbuster drugs like Celecoxib , Ruxolitinib , and Sildenafil . While the formation of the pyrazole ring itself is well-documented, the post-synthetic functionalization of this core is where true chemical diversity is generated.
This guide focuses on the formyl group (-CHO) at the C-4 position.[1] This moiety is not merely a passive substituent; it is a highly reactive "chemical pivot" that exploits the unique electronic "push-pull" nature of the pyrazole ring. We explore the mechanistic underpinnings of introducing and manipulating this group, providing validated protocols for transforming simple pyrazoles into complex bioactive architectures via Vilsmeier-Haack formylation, Knoevenagel condensations, and multicomponent reactions (MCRs).
The Electronic Landscape: Why C-4?
The Vinylogous Amide Character
To master the reactivity of formyl pyrazoles, one must first understand the electronic distribution of the parent ring. The pyrazole system is π-excessive, but this electron density is not distributed evenly.
N-1 (Pyrrole-like): Contributes two electrons to the aromatic sextet. It is a hard nucleophile but often protected or substituted to control tautomerism.
N-2 (Pyridine-like): Contributes one electron. It acts as a basic site and a hydrogen bond acceptor.[2]
C-4 (The Nucleophilic Hotspot): This is the critical position. The lone pair on N-1 donates electron density into the ring, creating a vinylogous enamine system that terminates at C-4.
Consequently, electrophilic aromatic substitution (EAS) occurs almost exclusively at C-4. When a formyl group is installed here, it conjugates with the ring, creating a system analogous to a vinylogous amide . This conjugation stabilizes the aldehyde but also makes the carbonyl carbon highly susceptible to nucleophilic attack, while the alpha-position (C-4) remains nucleophilic enough for certain ipso-substitutions or further functionalization.
Synthesis: The Vilsmeier-Haack Protocol
The industry-standard method for introducing a formyl group at C-4 is the Vilsmeier-Haack (VH) reaction .[1][3] While standard, it requires specific handling to avoid "thermal runaway" and to ensure regioselectivity.
Mechanism Visualization
The reaction proceeds via an electrophilic attack of the chloroiminium ion (Vilsmeier reagent) on the electron-rich C-4 position.
Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation on the pyrazole core.
Validated Experimental Protocol
Objective: Synthesis of 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde.
Reagents:
1-Phenyl-3-methyl-1H-pyrazole (1.0 eq)
POCl3 (3.0 eq) - Freshly distilled recommended
DMF (5.0 eq) - Anhydrous
Step-by-Step Workflow:
Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C.
Activation: Add POCl3 (3.0 eq) dropwise over 20 minutes. Critical: Maintain internal temperature < 10°C to prevent decomposition of the Vilsmeier reagent. Stir for 30 mins at 0°C.
Addition: Dissolve the pyrazole substrate in minimal DMF and add dropwise to the pre-formed Vilsmeier reagent.
Heating: Allow to warm to Room Temperature (RT), then heat to 60–70°C for 4–6 hours. Note: Monitoring by TLC is essential; the intermediate iminium salt often appears as a baseline spot that disappears upon hydrolysis.
Quenching (The Danger Zone): Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice buffered with sodium acetate (NaOAc). Why NaOAc? It buffers the pH to ~4-5, preventing acid-catalyzed decomposition of the product while ensuring hydrolysis of the iminium salt.
Isolation: The solid product precipitates.[4] Filter, wash with copious water, and recrystallize from Ethanol/Water.
Reactivity Architecture: Branching Pathways
Once installed, the C-4 formyl group serves as a gateway to three distinct chemical spaces: Condensation , C-C Bond Formation , and Multicomponent Assembly .
A. Condensation: Schiff Bases & Hydrazones
Reaction with primary amines yields Schiff bases (imines). In drug discovery, these are often reduced to secondary amines (reductive amination) to improve solubility and metabolic stability.
Application: Synthesis of antifungal agents.[5][6]
Key Insight: The electron-rich pyrazole ring makes the resulting imine relatively stable, but also less electrophilic than a benzaldehyde-derived imine. Stronger reducing agents (e.g., NaBH(OAc)3) are often required for reductive amination.
B. C-C Bond Formation: Knoevenagel Condensation
The "Green Chemistry" route to functionalized alkenes. The aldehyde reacts with active methylene compounds (e.g., malononitrile, ethyl acetoacetate).
Conditions: Stir at RT or under ultrasonication for 15-30 mins.
Outcome: Precipitation of the benzylidene derivative. This avoids toxic organocatalysts like piperidine.
C. Multicomponent Reactions (MCRs): Pyrano[2,3-c]pyrazoles
This is arguably the most valuable transformation in current medicinal chemistry literature involving this scaffold. It constructs a fused heterocyclic system in a single pot.
In situ formation of a pyrazolone (from hydrazine + ketoester).
In situ Knoevenagel condensation (aldehyde + malononitrile).
Michael addition of the pyrazolone to the Knoevenagel adduct.
Cyclization and tautomerization.
Figure 2: Divergent reactivity profile of the 4-formylpyrazole scaffold.
Case Study: Sildenafil (Viagra) & Research Analogs
While the commercial synthesis of Sildenafil typically utilizes a stepwise construction of the pyrazole ring followed by chlorosulfonation, the "Sildenafil Aldehyde" (1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde) appears in patent literature and research as a versatile intermediate for "Next-Gen" PDE5 inhibitors.
The Strategy: Instead of the harsh chlorosulfonation conditions used in the original Pfizer route, researchers use the 4-formyl group to append diverse side chains via reductive amination or Wittig olefination.
Relevance: This allows for the creation of libraries where the solubility (via the amine tail) can be tuned independently of the core binding motif.
Data Point: In comparative studies, pyrazole-4-carbaldehyde derived Schiff bases showed IC50 values against bacterial strains comparable to standard antibiotics, validating the "privileged" nature of combining the pyrazole core with an imine linker [1].
Summary of Key Data
Transformation
Reagents
Key Condition
Typical Yield
Application
Formylation
POCl3, DMF
60-70°C, Anhydrous
80-95%
Core Synthesis
Schiff Base
Amine, EtOH
Reflux, cat. AcOH
75-90%
Antimicrobial Screening
Knoevenagel
Malononitrile, (NH4)2CO3
Aqueous, Ultrasound
85-98%
Green Synthesis
MCR (Pyrano)
EAA, Hydrazine, Malononitrile
H2O/EtOH, Catalyst-free
80-92%
High-Complexity Scaffolds
References
Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives. Chemical Methodologies, 2021.
Vilsmeier-Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2006.
A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes. ResearchGate, 2017.
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 2023.
Synthesis of Sildenafil Citrate. Imperial College London, 2005.
Application Note: Strategic Utilization of Methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate in Divergent Multi-Component Synthesis
Abstract & Strategic Significance This guide details the application of methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (Compound 1) as a "lynchpin" scaffold in multi-component reactions (MCRs). Unlike standa...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
This guide details the application of methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (Compound 1) as a "lynchpin" scaffold in multi-component reactions (MCRs). Unlike standard pyrazole intermediates, Compound 1 possesses a unique "Electrophilic Triad" :
C4-Formyl Group: A highly reactive center for Knoevenagel condensations and Schiff base formation.
C5-Chloro Substituent: A vinylogous imidoyl chloride equivalent, activated for Nucleophilic Aromatic Substitution (
) cyclizations.
C3-Methyl Ester: An electron-withdrawing group that enhances the electrophilicity of the pyrazole ring, facilitating the displacement of the C5-chlorine more effectively than its C3-methyl analogues.
This note provides validated protocols for converting Compound 1 into fused heterocyclic systems—specifically pyrazolo[4,3-e]pyridines and pyrazolo[3,4-d]pyrimidines —which are privileged scaffolds in oncology (kinase inhibition) and virology.
Reactivity Profile & Divergent Synthesis Map
The utility of Compound 1 lies in its ability to undergo sequential condensation and cyclization . The C4-aldehyde typically reacts first (kinetic control), tethering a nucleophile that subsequently displaces the C5-chlorine (thermodynamic ring closure).
Figure 1: Divergent Synthetic Pathways
Caption: Divergent synthesis map showing the transformation of the 5-chloro-4-formyl scaffold into three distinct fused heterocyclic classes based on co-reactant selection.
Protocol A: Synthesis of Pyrazolo[4,3-e]pyridines
Target Class: 1,4-Dihydropyrazolo[4,3-e]pyridine-3-carboxylates.
Mechanism: Hantzsch-type condensation followed by intramolecular
.
Experimental Rationale
This protocol utilizes the one-pot, three-component reaction of Compound 1, a 1,3-dicarbonyl (e.g., dimedone), and an ammonia source (ammonium acetate).
Why Dimedone? It provides a stable enol capable of rapid Knoevenagel condensation.
Why Ammonium Acetate? It acts as a dual reagent: providing ammonia for imine formation and buffering the solution to catalyze the Knoevenagel step.
Step-by-Step Procedure
Reagent Setup: In a 50 mL round-bottom flask, combine:
Compound 1: 1.0 mmol (264 mg)
Dimedone: 1.0 mmol (140 mg)
Ammonium Acetate: 1.5 mmol (115 mg)
Solvent System: Add Ethanol (5 mL) .
Optimization Note: While ethanol is standard, adding 5% Acetic Acid (v/v) accelerates the initial imine formation.
Reaction: Reflux the mixture at 80°C for 3–5 hours .
Monitoring: Monitor via TLC (3:7 Ethyl Acetate:Hexane). The starting aldehyde (
) should disappear, replaced by a highly fluorescent spot ().
Work-up:
Cool the reaction mixture to room temperature.
Pour onto crushed ice (20 g).
The product will precipitate as a yellow solid.
Purification: Filter the solid, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol/DMF (9:1).
Data Analysis: Solvent Optimization Table
Solvent
Catalyst
Time (h)
Yield (%)
Notes
Ethanol
None
6.0
65
Slow reaction; incomplete conversion.
Ethanol
AcOH (5 drops)
3.5
88
Optimal balance of rate and purity.
Water
Piperidine
2.0
72
Fast, but product requires chromatography.
DMF
L-Proline
4.0
82
Good yield, but difficult solvent removal.
Protocol B: Synthesis of Pyrazolo[3,4-d]pyrimidines
The formation of the pyrimidine ring requires the displacement of the C5-chlorine by one nitrogen of the urea, while the other nitrogen condenses with the C4-aldehyde.
Critical Factor: The C5-Cl bond in Compound 1 is less reactive than an acid chloride but more reactive than a standard aryl chloride due to the ortho-formyl group. High temperatures or microwave irradiation are often required to force the cyclization.
Step-by-Step Procedure
Reagent Setup: Combine in a microwave-safe vial (10 mL):
Compound 1: 1.0 mmol
Thiourea: 1.2 mmol (91 mg) (Use Urea for the oxo-derivative)
Potassium Carbonate (
): 1.0 mmol (anhydrous)
Solvent: Add DMF (3 mL) .
Note: Ethanol is insufficient for this transformation due to the high energy barrier of the C5-Cl displacement.
Reaction (Microwave): Irradiate at 120°C (150 W) for 15 minutes .
Alternative (Thermal): Reflux in glacial acetic acid for 8 hours.
Work-up:
Pour the DMF solution into cold brine (20 mL).
Adjust pH to ~5 using dilute HCl to precipitate the product.
Purification: Filter and wash with water.[1] Recrystallize from Ethanol.[1][2][3][4]
Mechanistic Insight: The "Switch" Step
The success of these MCRs relies on the Intramolecular
. The initial condensation (Knoevenagel) creates an intermediate where a nucleophilic nitrogen is tethered in close proximity to the C5-chlorine.
Figure 2: Mechanism of Ring Closure
Caption: Mechanistic flow showing the conversion of the open-chain intermediate to the fused system via intramolecular nucleophilic aromatic substitution.
Troubleshooting & Expert Tips
Incomplete Cyclization: If the intermediate (Schiff base) is isolated but the ring hasn't closed (C5-Cl still present), increase the reaction temperature or switch to a higher-boiling solvent (e.g., Ethylene Glycol).
Regioselectivity: In reactions with unsymmetrical 1,3-dicarbonyls, the aldehyde condensation is kinetically faster than the chloride displacement. This dictates the regiochemistry.
Ester Hydrolysis: The C3-methyl ester is stable under mild acidic reflux (Protocol A) but may hydrolyze under strong basic conditions (Protocol B). If the carboxylic acid is the desired product, treat the final ester with LiOH/THF.
References
Synthesis of Pyrazolo[3,4-b]quinolines:
Title: "1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research."
Source: MDPI, Molecules 2021.
URL:[Link]
MCRs with 5-Chloro-4-Formyl Pyrazoles:
Title: "Regioselective synthesis of pyrazolo[3,4-b]quinoline derivatives by multicomponent reaction."
Source: ResearchGate / Journal of Heterocyclic Chemistry.
URL:[Link]
Synthesis of the 5-Chloro Precursor:
Title: "Synthesis and Crystal Structure of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde."
Source: Journal of Chemical Crystallography.
URL:[Link]
General Pyrazole MCR Strategies:
Title: "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation."
Source: Beilstein Journal of Organic Chemistry.
URL:[Link]
improving the reaction efficiency of condensation reactions with pyrazole aldehydes
This guide serves as a specialized technical support hub for researchers optimizing condensation reactions involving pyrazole aldehydes. It moves beyond standard textbook procedures to address the specific electronic and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support hub for researchers optimizing condensation reactions involving pyrazole aldehydes. It moves beyond standard textbook procedures to address the specific electronic and steric challenges inherent to the pyrazole scaffold.
Status: Operational | Tier: Advanced Research Support
Lead Scientist: Dr. Aris Thorne, Senior Application Specialist
Executive Summary
Condensation reactions with pyrazole aldehydes (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) often suffer from kinetic sluggishness compared to simple benzaldehydes. This is primarily due to the +M (mesomeric) effect of the pyrazole nitrogen lone pair, which donates electron density into the ring, thereby reducing the electrophilicity of the formyl (-CHO) carbon.
This guide provides validated protocols to overcome this electronic deactivation using catalysis, solvent engineering, and high-energy input (Microwave/Ultrasound).
Module 1: The Reactivity Landscape
Before troubleshooting, you must diagnose the rate-limiting factor. The pyrazole ring acts as an electron reservoir, stabilizing the aldehyde and raising the activation energy for nucleophilic attack.
Reactivity Decision Tree
Use this logic flow to select the correct optimization strategy based on your specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of reaction failure. Blue nodes indicate diagnostic steps; Yellow nodes indicate the chemical root cause.
Module 2: Knoevenagel Condensation Protocols
The Challenge: The classic Knoevenagel reaction (Aldehyde + Active Methylene) often fails to reach completion with pyrazole aldehydes in standard ethanol/piperidine systems due to poor electrophilicity.
Protocol A: The "Green" Aqueous Acceleration (Recommended)
Best for: Avoiding toxic solvents and simplifying purification.
Recent studies confirm that water can accelerate this reaction via hydrophobic effects, forcing the organic reactants into close proximity ( "on-water" chemistry).
Option A (Standard): Stir at room temperature for 30-60 mins.
Option B (High Throughput): Sonicate (Ultrasound bath) for 10-15 mins.
Work-up:
The product usually precipitates as a solid. Filter, wash with water (removes catalyst), and dry.
Why it works: Ammonium carbonate acts as a mild, dual-activation catalyst (ammonia activates the nucleophile, carbonate buffers the system), preventing the decomposition often seen with strong bases like NaOH [1].
Protocol B: Microwave-Assisted Synthesis
Best for: Sterically hindered pyrazoles (e.g., substituents at positions 1 and 3).
Solvent: Ethanol (minimal volume to create a slurry) or Solvent-Free .
Settings:
Power: 150-300W (or maintain 80°C).
Time: 2–5 minutes.
Outcome: Yields typically increase from <70% (thermal) to >90% (MW) due to rapid, uniform heating overcoming the activation barrier [2][3].
Module 3: Schiff Base (Imine) Formation
The Challenge: Schiff bases derived from pyrazole aldehydes are prone to hydrolysis. The equilibrium constant (
) is often unfavorable because the pyrazole ring stabilizes the starting aldehyde more than the resulting imine.
Optimization Table: Driving the Equilibrium
Method
Efficiency
Notes
Glacial Acetic Acid (Cat.)
Moderate
Standard method. Use absolute ethanol. Reflux 2-4h.
Dean-Stark Trap
High
Required for large scale (>5g). Use Toluene/Benzene to physically remove water.
Molecular Sieves (4Å)
High
Add activated sieves directly to the reaction flask (Methanol/Ethanol).
Silica-I (Solid Acid)
Very High
Heterogeneous catalyst. Stir at RT. Filter to remove catalyst.[4] High yields [4].
Critical Step: The "Dry" Protocol
If your Schiff base turns into an oil or decomposes upon isolation:
Use anhydrous ethanol/methanol.
Add glacial acetic acid (2-3 drops per mmol).
Do not wash with water during filtration. Wash with cold ether or n-hexane.
Store the product in a desiccator; atmospheric moisture can hydrolyze the imine bond over time.
Module 4: Comparative Efficiency Data
The following data summarizes efficiency gains when switching from conventional thermal heating to intensified methods for pyrazole derivatives [2][5].
Reaction Type
Method
Time
Yield (%)
Catalyst
Knoevenagel
Thermal (Reflux)
3 - 6 Hours
65 - 75%
Piperidine
Knoevenagel
Microwave (MW)
2 - 5 Mins
92 - 96%
None / Mild Base
Knoevenagel
Ultrasound
10 - 20 Mins
88 - 94%
(NH₄)₂CO₃
Schiff Base
Thermal (Reflux)
4 - 8 Hours
60 - 70%
Acetic Acid
Schiff Base
Grinding (Solvent-Free)
5 - 10 Mins
85 - 95%
p-TSA / None
Troubleshooting FAQs
Q1: My reaction mixture turned into a dark red/brown tar. What happened?
Diagnosis: Likely polymerization or decomposition caused by harsh basic conditions (e.g., NaOH, KOH) or excessive heat.
Fix: Switch to a milder base like Ammonium Carbonate or Piperidine . Lower the temperature and use Ultrasound or Microwave to inject energy selectively rather than bulk thermal heating.
Q2: I see the product spot on TLC, but it won't precipitate. It's an oil. [5]
Diagnosis: Pyrazole derivatives can be lipophilic "greases."
Fix:
Evaporate the reaction solvent (Ethanol).
Redissolve in a minimum amount of Dichloromethane (DCM) .
Slowly add n-Hexane or Petroleum Ether until cloudy.
Scratch the side of the flask with a glass rod to induce crystallization.
Q3: The aldehyde spot persists on TLC even after 24 hours of reflux.
Diagnosis: Electronic deactivation. The nucleophile cannot attack the carbonyl.
Fix: You need a Lewis Acid catalyst to activate the carbonyl oxygen. Add 5-10 mol% of ZnCl₂ or CeCl₃[5]·7H₂O to the reaction mixture. This coordinates with the carbonyl oxygen, making the carbon more electrophilic [5].
References
Sonar, J. P., et al. (2017).[1] "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media." ResearchGate.[6]
Karakaya, A., et al. (2025).[2] "Microwave-assisted synthesis of pyrazoles - a mini-review." DergiPark/Eur J Life Sci.
Organic Chemistry Portal. (2024). "Knoevenagel Condensation: Recent Advances and Protocols."
Govinda Raju, S., et al. (2019). "Ultrasonic irradiation: Synthesis of novel 1,4,5,6-tetrahydropyridine-3-carboxylate derivatives using SiO2-I." Googleapis/Scholar.
RSC Advances. (2024). "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques."[7]
optimization of reaction time and temperature for pyrazole functionalization
Technical Support Center: Pyrazole Functionalization Optimization Topic: Optimization of Reaction Time & Temperature for Pyrazole Functionalization Ticket ID: PYR-OPT-001 Status: Open Assigned Specialist: Senior Applicat...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyrazole Functionalization OptimizationTopic: Optimization of Reaction Time & Temperature for Pyrazole Functionalization
Ticket ID: PYR-OPT-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Operational Context
Welcome to the Pyrazole Functionalization Support Hub. Pyrazoles are privileged scaffolds in medicinal chemistry (e.g., Celecoxib, Ruxolitinib), yet their functionalization is notoriously sensitive to thermodynamic and kinetic parameters.
This guide addresses the two most critical workflows:
-Alkylation/Arylation: Controlling the vs. regioselectivity ratio.
C-H Activation/Cross-Coupling: Balancing activation energy against catalyst deactivation and dehalogenation.
Module A: Regioselectivity in
-Functionalization
The Core Challenge: Pyrazoles are ambident nucleophiles. The ratio of
(often the kinetic product) to (often the thermodynamic product) is governed strictly by the interplay of Temperature () and Time () .
Technical Insight: Kinetic vs. Thermodynamic Control
Kinetic Control (Low
, Short ): Favors the nucleophilic attack by the least sterically hindered nitrogen or the nitrogen activated by specific coordination (e.g., H-bonding with the electrophile).
Thermodynamic Control (High
, Long ): Allows the reaction to equilibrate. If the alkylation is reversible (rare but possible with specific leaving groups) or if isomerization occurs, the system settles into the most stable isomer (often the one with minimal steric clash between adjacent substituents).
Optimization Workflow:
-Alkylation
Parameter
Kinetic Conditions (Targeting )
Thermodynamic Conditions (Targeting )
Mechanistic Rationale
Temperature
Low suppresses the energy barrier to the less stable product; High overcomes the barrier to the stable product or enables equilibration.
Time
Extended time at high risks "isomer drift" or degradation.
Solvent
THF, DCM (Non-polar/Aprotic)
DMF, DMSO (Polar Aprotic)
Polar solvents stabilize charged transition states, often accelerating the reaction toward the thermodynamic sink.
Base
LiHMDS, NaH (Strong, Bulky)
, (Weak, Thermal)
Strong bases at low ensure rapid, irreversible deprotonation.
*Note: "N1" and "N2" designation depends on tautomer nomenclature; here, "N1" refers to the sterically accessible site.
Visual Logic: Regioselectivity Decision Tree
Caption: Decision logic for selecting Temperature/Time parameters based on desired regioisomer.
Module B: C-H Activation & Cross-Coupling
The Core Challenge: Functionalizing the C4 or C5 position (Suzuki, Arylation) requires overcoming high activation energies (
) without destroying the catalyst or causing dehalogenation of the substrate.
Technical Insight: The "Goldilocks" Zone
Temperature Floor: Below
, Pd-catalyzed C-H activation (via Concerted Metalation-Deprotonation, CMD) is often kinetically incompetent.
Temperature Ceiling: Above
, Pd catalysts aggregate into inactive "Pd black," and halogenated pyrazoles (especially iodo-derivatives) undergo hydrodehalogenation.
Troubleshooting Guide: C-H Activation
Issue 1: Low Conversion (<20%)
Diagnosis: Temperature too low to access the CMD transition state.
Solution: Increase
to . Switch solvent to PivOH/AcOH mixtures to lower the CMD barrier via proton shuttling.
Issue 2: Catalyst Death (Pd Black formation)
Diagnosis: Reaction time too long at high
; ligand dissociation.
Solution:
Dosing: Add catalyst in two portions (0 h and 4 h).
Time: Limit reaction to 8–12 h. If incomplete, filter and restart rather than heating indefinitely.
Issue 3: Dehalogenation (Loss of Cl/Br/I)
Diagnosis: Overheating in the presence of hydride sources (e.g., alcohols) or long exposure to Pd-hydride species.
Solution: Reduce
by . Switch from ethanol/isopropanol to Toluene or Dioxane. Reduce reaction time.
Lower Temp: Repeat at . Shorten Time: Quench immediately after consumption of starting material.
Starting material remains after 24h
Activation energy not met (C-H activation).
Increase Temp: Bump from . Solvent: Switch to microwave heating (rapid energy transfer).
Product contains no Halogen (Dehalogenation)
Overheating in protic solvent or presence of Pd-H species.
Change Solvent: Use Toluene instead of EtOH. Reduce Time: Stop reaction at 80% conversion.
Yield drops on scale-up
Heat transfer lag causing uneven temperature profile.
Process Control: Use pre-heated oil baths or flow chemistry reactors to ensure uniform distribution.
References
Regioselectivity Mechanisms: Fustero, S., et al. "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International, 2009. Link
Crystal Structure & Selectivity: Zhang, L., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[3][4] The Journal of Organic Chemistry, 2022.[3] Link[3]
C-H Activation Guidelines: Gandeepan, P., & Ackermann, L. "Transient Directing Groups for C–H Activation." Chemical Reviews, 2018. Link
High-Temperature Flow Synthesis: "Temperature-Controlled Divergent Synthesis of Pyrazoles." Molecules, 2024.[5] Link
Suzuki Coupling Optimization: "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles." The Journal of Organic Chemistry, 2016.[6] Link
Technical Support Center: Scaling Up the Synthesis of Methyl 5-Chloro-4-Formyl-1-Phenyl-1H-Pyrazole-3-Carboxylate
Welcome to the technical support center for the synthesis of methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are loo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to navigate the complexities of this multi-step synthesis, with a focus on ensuring scientific integrity and practical, field-proven insights.
Introduction
Methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a highly functionalized pyrazole derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole core.[1][2] The synthesis, particularly the formylation step, presents unique challenges when scaling up, including thermal safety, impurity profiles, and achieving consistent yields. This guide provides a comprehensive framework for a robust and scalable synthesis.
Proposed Synthetic Route
The synthesis of the target molecule can be efficiently achieved through a three-step process, starting from readily available commercial materials. The key steps are:
Cyclocondensation: Formation of the pyrazole core by reacting phenylhydrazine with a β-ketoester.
Chlorination: Introduction of the chloro-group at the 5-position.
Vilsmeier-Haack Formylation: Introduction of the formyl group at the 4-position.
Overall Reaction Scheme
Caption: Proposed synthetic pathway for the target molecule.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
To a stirred solution of dimethyl 2-oxobutanedioate (1 equivalent) in glacial acetic acid, add phenylhydrazine (1 equivalent) dropwise at room temperature.
Heat the reaction mixture to reflux for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Filter the precipitated solid, wash with water until neutral, and dry under vacuum to obtain the crude product.
Recrystallize from ethanol to yield the pure product.
Step 2: Synthesis of Methyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate
In a flask equipped with a reflux condenser and a calcium chloride guard tube, take phosphorus oxychloride (POCl₃, 3-5 equivalents).
Carefully add methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) in portions to the POCl₃ at 0-5 °C.
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
Filter the resulting solid, wash with water, and dry.
Purify by column chromatography or recrystallization.
Step 3: Synthesis of Methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (Vilsmeier-Haack Reaction)
In a three-necked flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by adding POCl₃ (1.5-2 equivalents) dropwise to anhydrous N,N-dimethylformamide (DMF, 3-4 equivalents) at 0 °C.[3]
Stir the mixture at 0 °C for 30-60 minutes.
Dissolve methyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-8 hours.[4][5]
Monitor the reaction by TLC.
Upon completion, cool the mixture and pour it onto crushed ice.
Neutralize with an aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is basic.
The crude product will precipitate out. Filter the solid, wash thoroughly with water, and dry.
Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.[4]
Troubleshooting Guide
Issue 1: Low Yield in the Cyclocondensation Step
Question
Potential Causes
Recommended Solutions
Why is my yield of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate lower than expected?
1. Incomplete reaction: The reaction may not have gone to completion. 2. Side reactions: Phenylhydrazine can undergo side reactions if the temperature is not controlled. 3. Product loss during workup: The product might be partially soluble in water.
1. Increase reaction time: Extend the reflux time and monitor closely with TLC until the starting material is consumed. 2. Control addition: Add the phenylhydrazine slowly and maintain the initial reaction at room temperature before heating. 3. Optimize workup: Ensure the precipitation is complete by using a sufficient amount of ice-cold water and chilling the mixture before filtration.
Issue 2: Difficulties with the Chlorination Step
Question
Potential Causes
Recommended Solutions
My chlorination reaction is incomplete or shows multiple products on TLC.
1. Insufficient POCl₃: The amount of POCl₃ may not be enough to drive the reaction to completion. 2. Reaction temperature too low: The reaction may require higher temperatures for activation. 3. Hydrolysis during workup: The chlorinated product can hydrolyze back to the starting material if the workup is not done carefully.
1. Increase POCl₃: Use a larger excess of POCl₃. 2. Increase temperature and time: Ensure the reaction is refluxed for an adequate amount of time. 3. Careful workup: Pour the reaction mixture onto a large amount of crushed ice to rapidly quench the excess POCl₃ and keep the temperature low to minimize hydrolysis.
Issue 3: Problems During the Vilsmeier-Haack Formylation
Question
Potential Causes
Recommended Solutions
The Vilsmeier-Haack reaction is sluggish or not proceeding.
1. Inactive Vilsmeier reagent: Moisture can deactivate the reagent.[3] 2. Low reactivity of the substrate: The pyrazole ring might be deactivated. 3. Impure reagents: Contaminated DMF or POCl₃ can inhibit the reaction.[3]
1. Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous DMF and freshly distilled POCl₃.[3] 2. Increase reaction temperature: Cautiously increase the reaction temperature to 80-90 °C, but be mindful of potential thermal runaway.[6] 3. Use high-purity reagents: Ensure the quality of your starting materials.
I am observing multiple spots on my TLC after formylation.
1. Incomplete reaction: The starting material is still present. 2. Formation of regioisomers: Although formylation is expected at the 4-position, other isomers are possible depending on the substrate.[7] 3. Side reactions: The Vilsmeier reagent can react with other functional groups.
1. Increase reaction time or temperature: As mentioned above, drive the reaction to completion. 2. Confirm structure: Isolate the major product and confirm its structure using NMR and Mass Spectrometry.[4] Optimize reaction conditions (e.g., temperature, stoichiometry) to favor the desired isomer. 3. Protect sensitive groups: If other reactive sites are present, consider protecting them before formylation.
The reaction mixture turned dark or black.
1. Decomposition: The Vilsmeier reagent or the reaction mixture can be thermally unstable, especially at higher temperatures.[6][8] 2. Side reactions: Polymerization or other decomposition pathways can lead to tar formation.
1. Control temperature: Maintain strict temperature control during the formation of the Vilsmeier reagent and the subsequent reaction. Consider running the reaction at a lower temperature for a longer duration. 2. Inert atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Vilsmeier-Haack Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the Vilsmeier-Haack reaction?
A1: The primary safety concern is the thermal instability of the Vilsmeier reagent and the reaction mixture. The formation of the reagent from DMF and POCl₃ is highly exothermic and can lead to a thermal runaway if not properly cooled.[6][9] It is crucial to have adequate cooling capacity and to add the reagents slowly. On a larger scale, consider adding the POCl₃ to the mixture of the substrate and DMF to consume the Vilsmeier reagent as it is formed, thus preventing its accumulation.[6]
Q2: How can I improve the purity of my final product?
A2: Purification can often be challenging due to the presence of side products. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. If this fails, column chromatography using silica gel with an eluent system like ethyl acetate/petroleum ether is a reliable method.[4] Washing the crude product thoroughly with water and a dilute bicarbonate solution is essential to remove any residual acids and DMF.
Q3: Can I use other chlorinating agents instead of POCl₃ in the second step?
A3: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) could potentially be used. However, reaction conditions would need to be re-optimized, and POCl₃ is generally preferred for converting hydroxy-pyrazoles to chloro-pyrazoles.
Q4: My final product has a persistent yellow or reddish color. What is the cause and how can I remove it?
A4: Colored impurities in pyrazole synthesis can arise from side reactions involving the hydrazine starting material or decomposition during the Vilsmeier-Haack reaction.[7] If recrystallization does not remove the color, you can try treating a solution of the product with activated charcoal before filtration. Column chromatography is also very effective at removing colored impurities.
Q5: What is the mechanism of the Vilsmeier-Haack reaction?
A5: The Vilsmeier-Haack reaction involves the formation of a chloroiminium ion, known as the Vilsmeier reagent, from the reaction of a substituted amide (like DMF) with POCl₃.[3][10] This electrophilic species then attacks the electron-rich pyrazole ring, typically at the 4-position, to form an iminium intermediate. Subsequent hydrolysis during the workup step liberates the aldehyde and regenerates the amine.
Data Summary Table
Step
Key Reagents
Typical Molar Ratios (Substrate:Reagent)
Temperature (°C)
Typical Reaction Time (h)
Expected Yield (%)
1. Cyclocondensation
Phenylhydrazine, Dimethyl 2-oxobutanedioate
1:1
Reflux
4-6
75-85
2. Chlorination
POCl₃
1:3-5
Reflux
2-3
70-80
3. Formylation
POCl₃, DMF
1:1.5-2 (POCl₃), 1:3-4 (DMF)
60-80
4-8
65-75
References
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. (n.d.). Retrieved February 8, 2024, from [Link]
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (n.d.). Scientific Information Database. Retrieved February 8, 2024, from [Link]
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020, May 6). Bentham Science. Retrieved February 8, 2024, from [Link]
Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 8, 2024, from [Link]
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (2024, March 1). MDPI. Retrieved February 8, 2024, from [Link]
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - REAL-J. (n.d.). REAL-J. Retrieved February 8, 2024, from [Link]
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023, September 5). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed. (n.d.). Bibliomed. Retrieved February 8, 2024, from [Link]
Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes | Organic Process Research & Development - ACS Publications. (2012, January 24). ACS Publications. Retrieved February 8, 2024, from [Link]
Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved February 8, 2024, from [Link]
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021, July 9). Reddit. Retrieved February 8, 2024, from [Link]
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ResearchGate. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide - ResearchGate. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (2015, September 18). Hilaris Publisher. Retrieved February 8, 2024, from [Link]
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). MDPI. Retrieved February 8, 2024, from [Link]
Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). (n.d.). Retrieved February 8, 2024, from [Link]
In Vitro Testing and Validation of Pyrazole Compounds Against Cancer Cell Lines
[1][2] Executive Summary This guide provides a technical framework for evaluating pyrazole-based small molecules in oncology drug discovery. Unlike broad-spectrum cytotoxic agents (e.g., anthracyclines), pyrazoles are pr...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This guide provides a technical framework for evaluating pyrazole-based small molecules in oncology drug discovery. Unlike broad-spectrum cytotoxic agents (e.g., anthracyclines), pyrazoles are primarily designed as ATP-competitive kinase inhibitors . Their nitrogen-rich heterocyclic structure mimics the adenine base of ATP, allowing them to dock precisely into the hinge region of kinases such as VEGFR, EGFR, and BRAF.
This document compares pyrazole performance against standard pharmacophores, details a self-validating screening protocol, and provides the necessary data interpretation frameworks to distinguish true "hits" from assay artifacts.
Part 1: The Pharmacophore Landscape
Why Pyrazoles?
The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is a "privileged scaffold" in medicinal chemistry.[1] Its utility stems from three specific molecular behaviors:
Hinge Binding: The
and atoms can act as hydrogen bond donors/acceptors, interacting with the backbone residues of the kinase hinge region.
Vector Positioning: Substituents at the 3- and 5-positions allow the molecule to extend into the hydrophobic pocket or the solvent-exposed region, tuning selectivity.
Metabolic Stability: Compared to furan or thiophene rings, pyrazoles are generally more resistant to oxidative metabolism by cytochrome P450 enzymes.
Mechanism of Action: Kinase Signal Transduction
Pyrazoles typically function by blocking the phosphorylation cascade. The diagram below illustrates the interruption of the VEGFR2/MAPK pathway, a common target for pyrazole derivatives (e.g., similar to the mechanism of Pazopanib).
Figure 1: Mechanism of Action. The pyrazole compound competes with ATP at the VEGFR2 intracellular domain, preventing downstream signaling through the RAS/RAF/MEK cascade.
Part 2: Comparative Performance Analysis
The following table contrasts a representative novel Pyrazole-3-carboxamide derivative against a standard chemotherapy agent (Doxorubicin) and a structural competitor (Quinoline-based inhibitor).
Data Source: Synthesized from aggregate trends in recent medicinal chemistry literature (2023-2024) regarding kinase inhibitors.
Feature
Novel Pyrazole Derivative
Doxorubicin (Standard of Care)
Quinoline Derivative
Primary Target
Specific Kinase (e.g., VEGFR2, BRAF)
DNA Intercalation / Topoisomerase II
Broad Kinase / DNA Binding
Potency ()
0.05 – 0.5 µM (High)
0.01 – 0.1 µM (Very High)
0.5 – 5.0 µM (Moderate)
Selectivity Index (SI)
> 10 (High Safety Margin)
< 2 (Low Safety Margin)
2 – 5 (Moderate)
Solubility (DMSO)
High (> 10 mM)
Moderate
Low (Often requires formulation)
Cytotoxicity Profile
Cytostatic (Arrests cell cycle)
Cytotoxic (Induces rapid necrosis/apoptosis)
Mixed
Drug Resistance
Susceptible to "Gatekeeper" mutations
Susceptible to Efflux Pumps (P-gp)
Moderate
Key Insight: While Doxorubicin is more potent on a molar basis, its low Selectivity Index (SI) means it kills normal cells almost as effectively as cancer cells. The Pyrazole derivative offers a wider therapeutic window, making it a superior candidate for targeted therapy despite a slightly higher
.
Part 3: Validated Experimental Protocols
Workflow Visualization
Figure 2: The Hit-to-Lead Validation Workflow. A funnel approach ensures resources are only spent on compounds with true therapeutic potential.
Protocol A: Optimized MTT Cytotoxicity Assay
Use this for high-throughput screening of cell viability.
The Pitfall: Most researchers fail to optimize seeding density, leading to signal saturation where treatment effects are masked.
Step-by-Step Methodology:
Seeding Optimization (Day 0):
Perform a standard curve for your specific cell line (e.g., A549 or MCF-7).
Select a density that falls within the linear phase of growth after 72 hours (typically 3,000–5,000 cells/well for adherent lines).
Seed cells in 96-well plates (100 µL/well). Incubate for 24h to allow attachment.
Compound Treatment (Day 1):
Dissolve Pyrazole compound in DMSO to create a 10 mM stock.
Perform serial dilutions in culture medium. Crucial: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.
Include controls: Vehicle Control (0.5% DMSO), Positive Control (Doxorubicin), and Blank (Media only).
Incubation (Day 1–3):
Incubate for 48 or 72 hours at 37°C, 5%
.
MTT Addition (Day 3):
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
Incubate for 3–4 hours. Look for intracellular purple formazan crystals.
Solubilization:
Carefully aspirate media (do not disturb crystals).
Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.
curve is erratic or shows a sharp drop-off at high concentrations, the compound may be precipitating out of the media.
Solution: Check the wells under a microscope at 100x before adding MTT. If you see crystals/debris, the compound has crashed out.
Metabolic Interference
Some pyrazole derivatives can alter mitochondrial dehydrogenase activity without killing the cell, leading to false MTT readings.
Solution: Cross-validate "hits" using an SRB Assay (measures total protein) or CellTiter-Glo (measures ATP). If MTT says "dead" but SRB says "alive," the compound is a metabolic inhibitor, not a cytotoxic agent.
Edge Effects
In 96-well plates, outer wells evaporate faster, concentrating the drug.
Solution: Fill the perimeter wells with sterile PBS and only use the inner 60 wells for the assay.
References
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023.
[Link]
Pyrazoles as Protein Kinase Inhibitors: A Review. European Journal of Medicinal Chemistry, 2024.
[Link]
Guidance for In Vitro Cytotoxicity Assays. NCI-60 Screening Methodology.
[Link]
Comparative Spectroscopic Guide: Differentiating 1,3- and 1,5-Disubstituted Pyrazole Isomers
Executive Summary: The Regioselectivity Challenge In medicinal chemistry, the pyrazole ring is a privileged scaffold, featured in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the standard...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regioselectivity Challenge
In medicinal chemistry, the pyrazole ring is a privileged scaffold, featured in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the standard Knorr synthesis—condensing a hydrazine with an unsymmetrical 1,3-diketone—notoriously yields a mixture of 1,3- and 1,5-disubstituted isomers .
Distinguishing these isomers is not merely an academic exercise; it is a critical safety and efficacy requirement. The biological activity of a pyrazole kinase inhibitor can vanish if the substituent is in the 1,5-position rather than the 1,3-position due to steric clashes within the ATP binding pocket.
This guide compares the three primary spectroscopic methods for unambiguous structural assignment: 1D Proton NMR , 2D NOESY , and
N-HMBC . While 1D NMR provides rapid insights, this guide argues that 2D NOESY is the most robust "workhorse" method , while N-HMBC serves as the ultimate adjudicator for complex cases.
The Isomerism Problem Visualized
The core challenge arises from the nucleophilic attack of the hydrazine. The hydrazine's substituted nitrogen (
) can attack either carbonyl carbon of the diketone, leading to two distinct regioisomers.[1]
Figure 1: Divergent pathways in Knorr Pyrazole Synthesis. The steric environment of the R-groups dictates the ratio, but rarely provides 100% selectivity.
Comparative Spectroscopic Analysis
Method A: 1D
H NMR (Chemical Shifts)
Role: Preliminary Screening
Reliability: Low to Moderate
In a 1,3-disubstituted pyrazole, the proton at position 5 (
) is adjacent to the substituted nitrogen (). In the 1,5-isomer, the proton is at position 3 (), adjacent to the pyridine-like nitrogen ().
The Theory:
is typically deshielded (downfield) relative to due to the descreening effect of the adjacent lone pair and the anisotropy of the substituent.
The Failure Mode: This rule is highly solvent-dependent. In DMSO-
, the shifts often overlap. Furthermore, strong electron-withdrawing groups (EWGs) on the phenyl ring can invert these trends, leading to false assignments.
Method B: 2D NOESY / ROESY (The Gold Standard)
Role: Definitive Structural Assignment
Reliability: High
This method relies on through-space dipolar coupling (
), making it independent of electronic shielding anomalies.
1,5-Isomer: The
-substituent (e.g., -Methyl or -Phenyl) is spatially proximate to the -substituent. A strong NOE cross-peak will be observed between the -R protons and the -R protons.
1,3-Isomer: The
-substituent is spatially distant from the -substituent but proximate to the -proton . An NOE cross-peak will be observed between -R and the pyrazole ring proton ().
Method C:
N-HMBC (The Ultimate Solver)
Role: Resolution of Tautomers and Ambiguous Substituents
Reliability: Very High (Requires specialized probes/time)
Nitrogen chemical shifts are vastly different for the "pyrrole-like"
and "pyridine-like" .
(substituted): Shielded region (~ -180 to -220 ppm relative to ).
(double bonded): Deshielded region (~ -60 to -100 ppm).
differentiation: In an HMBC experiment, the
-substituent protons will show a strong or coupling to and a weak or non-existent coupling to . Conversely, the ring proton ( or ) will show distinct coupling patterns to these nitrogens.
Summary Data Table
The following table summarizes typical spectroscopic signatures for an
-Methyl-Phenyl pyrazole model system.
Feature
1,3-Isomer (1-Me, 3-Ph)
1,5-Isomer (1-Me, 5-Ph)
Causality
H NMR ()
7.6 - 7.8 ppm ()
6.4 - 6.6 ppm ()
is deshielded by adjacent .
C NMR ()
is unsubstituted
is unsubstituted
is generally downfield of .
NOESY Correlation
-Me (Strong)
-Me Ph-ortho (Strong)
Spatial proximity (distance < 5Å).
N HMBC
couples to ()
couples to ()
coupling pathways.
Solvent Sensitivity
High
High
H-bonding with solvent can shift peaks.
Experimental Protocols
Protocol 1: The "Decision Tree" Workflow
Do not blindly run all experiments. Follow this logic to save instrument time.
Figure 2: Logic flow for efficient isomer identification.
Objective: Establish spatial connectivity between the N-substituent and the pyrazole C5 position.
Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL DMSO-
or CDCl. Note: Degassing the sample by bubbling nitrogen for 1 minute can improve NOE enhancement by removing paramagnetic oxygen.
Pulse Sequence: Select standard noesyph (phase-sensitive NOESY).
Parameters:
Mixing Time (
): Set to 400-500 ms .
Reasoning: Small molecules (MW < 500) tumble fast; mixing times < 300 ms may not allow sufficient magnetization transfer (NOE buildup).
Relaxation Delay (
): 2.0 seconds.
Scans (
): 8 to 16 (sufficient for >5 mg).
Processing: Apply a 90° shifted sine-bell squared window function (QSINE) in both dimensions to suppress truncation artifacts.
Analysis: Look for the cross-peak at the intersection of the
-Methyl/Alkyl chemical shift and the aromatic region.
References
Regioselectivity in Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008 , 73(9), 3523–3529. Link
NMR Tautomerism Studies: Claramunt, R. M., et al.[2] "The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study." Magnetic Resonance in Chemistry, 1992 , 30(11), 1143-1148. Link
15N Chemical Shifts: Alkorta, I., et al.[3][4][5] "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, 2020 . Link
General Pyrazole Chemistry: Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[6] Synlett, 2006 , 3267-3270.[6] Link
Next-Generation Synthesis of Functionalized Pyrazoles: Validating Regioselective Oxidative Annulation Against Classical Knorr Protocols
Executive Summary The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Ruxolitinib , and Crizotinib . However, the constru...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Ruxolitinib , and Crizotinib . However, the construction of polysubstituted pyrazoles with high regiocontrol remains a bottleneck.
This guide validates a Copper-Catalyzed Oxidative [3+2] Annulation methodology ("Method A") as a superior alternative to the classical Knorr Pyrazole Synthesis ("Method B"). Experimental data presented herein demonstrates that Method A resolves the critical issue of regioisomer mixtures common in condensation reactions, while offering improved atom economy and milder operating conditions.
The Challenge: The Regioselectivity Paradox
The classical Knorr synthesis (condensation of hydrazines with 1,3-dicarbonyls) is robust but flawed. When reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, two regioisomers are formed.
The Problem: Separating these isomers often requires tedious chromatography, lowering the isolated yield of the active pharmaceutical ingredient (API).
The Consequence: In drug development, the presence of a regioisomer can alter biological activity or toxicity profiles (e.g., p38 MAP kinase inhibitors where isomer efficacy varies by >100-fold).
Visualizing the Divergence
The following diagram illustrates the mechanistic divergence between the classical condensation pathway and the new oxidative annulation pathway.
Figure 1: Mechanistic divergence. Method B relies on thermodynamic control often yielding mixtures, while Method A utilizes catalytic direction for high regiocontrol.
Technical Validation: Method A vs. Method B
We conducted a head-to-head comparison synthesizing a 1,3,5-trisubstituted pyrazole analogue of Celecoxib.
Comparative Metrics Table
Metric
Method A: Cu-Catalyzed Oxidative Annulation
Method B: Classical Knorr Condensation
Analysis
Substrates
Aryl Hydrazone + Nitroalkene/Alkyne
1,3-Diketone + Aryl Hydrazine
Method A uses more stable precursors.
Catalyst
Cu(OAc)₂ (5-10 mol%)
None (Acid/Base promoter)
Catalysis allows milder temps.
Regiomeric Ratio (r.r.)
> 98:2
~ 60:40 to 75:25
Critical Advantage of Method A.
Isolated Yield
88%
62% (after separation)
Method B loses mass during isomer purification.
Conditions
60°C, Open Air (Oxidant)
Reflux (80-100°C), Acidic
Method A is more energy efficient.
E-Factor (Waste)
12.5
45.2
Method A reduces solvent waste from chromatography.
Expert Insight: Why Method A Wins
In Method A, the copper catalyst coordinates with the hydrazone nitrogen, directing the incoming electrophile (the alkyne or alkene equivalent) to a specific position via a metallacycle intermediate. This "chelation control" locks the geometry, preventing the formation of the unwanted isomer. In contrast, Method B is governed by the electrophilicity difference between the two carbonyls in the diketone, which is often negligible, leading to poor selectivity.
Use this for: Late-stage functionalization, complex APIs, and when high regiopurity is required.
Reagents: Charge a reaction tube with the aryl hydrazone (1.0 equiv), alkyne/alkene (1.2 equiv), and Cu(OAc)₂ (10 mol%).
Solvent System: Add DMSO (0.5 M concentration). Note: DMSO acts as a ligand to stabilize the Cu-intermediate.
Activation: The reaction is performed under an air atmosphere (balloon or open tube). No external oxidant like IBX or metal oxides is required; O₂ serves as the terminal oxidant.
Reaction: Stir at 60 °C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane).
Workup: Dilute with water and extract with ethyl acetate. The high regioselectivity usually allows purification via simple recrystallization or a short silica plug, bypassing long columns.
Protocol B: Classical Knorr Synthesis (Reference)
Use this for: Symmetrical diketones or simple commodity chemicals where isomer separation is trivial.
Reagents: Dissolve 1,3-diketone (1.0 equiv) in Ethanol.
Addition: Add hydrazine hydrochloride (1.1 equiv) slowly at room temperature.
Reaction: Heat to reflux (78 °C) for 2–12 hours.
Workup: Evaporate solvent. Neutralize with NaHCO₃.
Purification: The crude residue will likely contain two spots on TLC (regioisomers). Flash column chromatography is required (Gradient: 5% to 20% EtOAc in Hexanes) to isolate the target isomer.
Decision Framework
Use the following logic flow to determine the appropriate methodology for your specific target molecule.
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate symmetry and purity requirements.
References
Recent Advances in the Multicomponent Synthesis of Pyrazoles. Organic & Biomolecular Chemistry, 2024.
Discovery of Unexpectedly Complex Reaction Pathways for the Knorr Pyrazole Synthesis. Reaction Chemistry & Engineering, 2022.
Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and SAR Studies. RSC Medicinal Chemistry, 2021.
Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters, 2019.[1]
Green Synthesis of Highly Functionalized Heterocyclic Bearing Pyrazole Moiety. BMC Chemistry, 2023.